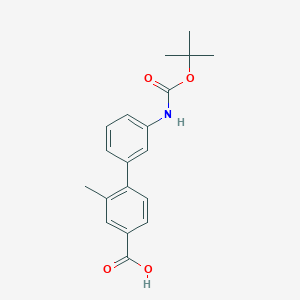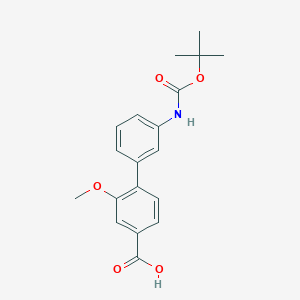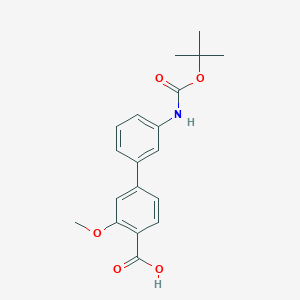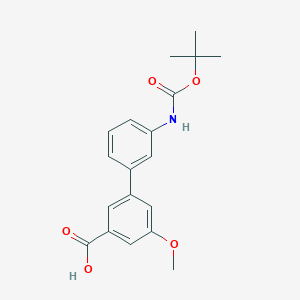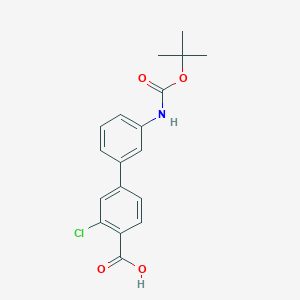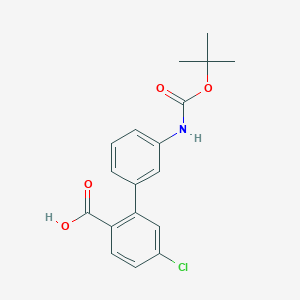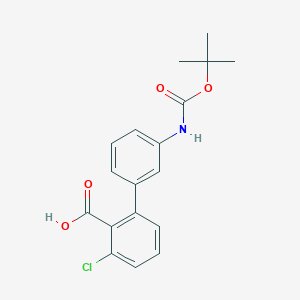
2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95% (2-BOC-APC-95) is a synthetic compound used for a variety of scientific research applications. It is a derivative of benzoic acid and can be synthesized from 3-bromoacetophenone and 6-chlorobenzonitrile. Due to its unique properties, it is used in many different laboratory experiments and has a variety of biochemical and physiological effects.
Mecanismo De Acción
2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95% acts as a reagent in organic synthesis and a catalyst in chemical reactions. It acts as a reagent by binding to the substrate, forming a reactive intermediate, and then releasing the product. This reaction is facilitated by the presence of a base. Additionally, it acts as a catalyst by promoting the reaction between two reactants without itself being consumed in the reaction.
Biochemical and Physiological Effects
2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95% has a variety of biochemical and physiological effects. It is known to act as an inhibitor of enzymes involved in the synthesis of fatty acids and cholesterol. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a variety of reaction conditions. Additionally, it is non-toxic and has relatively low environmental impact. However, it is also important to note that 2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95% is not soluble in water, which can limit its use in some experiments.
Direcciones Futuras
The potential future directions for 2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95% are numerous. It could be used in the synthesis of new compounds with improved properties or in the development of new pharmaceuticals, pesticides, and other compounds. Additionally, it could be studied further to better understand its biochemical and physiological effects and to identify new potential applications. Finally, it could be used as a starting material for the synthesis of other compounds and as a catalyst in chemical reactions.
Métodos De Síntesis
2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95% can be synthesized from 3-bromoacetophenone and 6-chlorobenzonitrile. The synthesis process begins with the reaction of 3-bromoacetophenone with 6-chlorobenzonitrile in the presence of a base to form the intermediate compound 2-bromo-3-chlorobenzonitrile. This intermediate compound is then reacted with potassium carbonate and sodium hydrogen carbonate in an aqueous solution to form the final product, 2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95%.
Aplicaciones Científicas De Investigación
2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95% has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of other compounds. Additionally, it is used in the synthesis of pharmaceuticals, pesticides, and other compounds.
Propiedades
IUPAC Name |
2-chloro-6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-12-7-4-6-11(10-12)13-8-5-9-14(19)15(13)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJUVIOYWLNZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)
